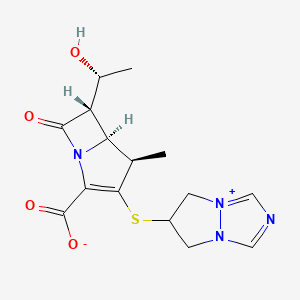

Biapenem

Description

This compound has been used in trials studying the treatment of Bacterial Infections.

This compound is a 1-beta-methylcarbapenem antibiotic with a wide range of antibacterial activity. This compound has similar antibacterial activity to that of imipenem, but is more stable against human renal dehydropeptidase-I and with less neurotoxicity.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMBZHPJVKCOMA-YJFSRANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046435 | |

| Record name | Biapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120410-24-4 | |

| Record name | Biapenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120410-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biapenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Biapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIAPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Biapenem Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of gram-negative and gram-positive bacteria. This technical guide provides a comprehensive overview of the mechanism of action of this compound against gram-negative bacteria, with a focus on its interaction with penicillin-binding proteins (PBPs), its ability to permeate the outer bacterial membrane, and its stability against the hydrolytic activity of various β-lactamases. This document consolidates quantitative data, details experimental protocols for key assays, and provides visual representations of critical pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of this compound is the disruption of bacterial cell wall synthesis.[1][2] Specifically, this compound targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located in the bacterial periplasm that catalyze the final steps of peptidoglycan biosynthesis.[1][2] By covalently binding to the active site of these enzymes, this compound inhibits the transpeptidation reaction, which is crucial for the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.

Signaling Pathway of this compound Action

The following diagram illustrates the general mechanism of action of this compound, from its entry into the periplasmic space to the inhibition of peptidoglycan synthesis.

Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy of this compound against specific gram-negative bacteria is largely determined by its binding affinity for their various PBPs. This compound exhibits a strong affinity for essential PBPs in many gram-negative pathogens.

PBP Binding Affinity of this compound

Studies have shown that this compound, like other carbapenems, binds strongly to PBP 2 in Escherichia coli and Pseudomonas aeruginosa.[3] Additionally, this compound demonstrates a strong affinity for PBP 1a in E. coli and PBP 1b in P. aeruginosa.[3] The following table summarizes the available data on the PBP binding affinities of this compound and other carbapenems against key gram-negative bacteria.

| Antibiotic | Organism | PBP Target | IC50 (µg/mL) |

| This compound | E. coli | PBP 2 | High Affinity |

| PBP 1a | High Affinity | ||

| This compound | P. aeruginosa | PBP 2 | High Affinity |

| PBP 1b | High Affinity | ||

| Doripenem | E. coli | PBP 2 | 0.008 |

| P. aeruginosa | PBP 2 | ≤0.3 | |

| PBP 3 | ≤0.3 | ||

| Imipenem | E. coli | PBP 2 | 0.008 |

| P. aeruginosa | PBP 2 | ≤0.3 | |

| PBP 3 | ≤0.3 | ||

| Meropenem | E. coli | PBP 2 | 0.008 |

| P. aeruginosa | PBP 2 | ≤0.3 | |

| PBP 3 | ≤0.3 |

Note: "High Affinity" indicates a strong binding as reported in the literature, with specific IC50 values not always available.

Permeability Through the Gram-Negative Outer Membrane

A critical factor in the activity of any antibiotic against gram-negative bacteria is its ability to penetrate the outer membrane to reach its periplasmic target. This compound has demonstrated good rates of penetration through the outer membrane of gram-negative bacteria, comparable to other carbapenems.[3] This penetration is primarily facilitated by porin channels.

Stability Against β-Lactamases

The emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic, is a major mechanism of resistance in gram-negative bacteria. This compound exhibits a high degree of stability against many common β-lactamases.

Hydrolysis by Serine β-Lactamases

This compound is highly resistant to hydrolysis by most Ambler class A, C, and D serine β-lactamases, including extended-spectrum β-lactamases (ESBLs).[3] The rate of hydrolysis by these enzymes is typically less than 0.1% of that for cephaloridine.[3]

Hydrolysis by Metallo-β-Lactamases

While stable against serine β-lactamases, this compound is susceptible to hydrolysis by metallo-β-lactamases (MBLs), which are Ambler class B enzymes.[3] However, studies have shown that this compound is hydrolyzed at lower Vmax values by MBLs from Bacteroides fragilis and Xanthomonas maltophilia compared to imipenem and meropenem.[3] The following table presents kinetic data for the hydrolysis of this compound by the VIM-1 metallo-β-lactamase.

| Antibiotic | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |

| This compound | 17 ± 1 | 10 ± 2 | 1.7 ± 0.4 |

| Imipenem | 110 ± 10 | 110 ± 20 | 1.0 ± 0.2 |

| Meropenem | 140 ± 10 | 190 ± 30 | 0.7 ± 0.1 |

Data from a study on the VIM-1 metallo-β-lactamase.[4]

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound against a range of gram-negative bacteria is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (ESBL-producing) | 30 | 0.06 | 0.125 |

| Klebsiella pneumoniae (ESBL-producing) | 30 | 0.06 | 0.25 |

| Pseudomonas aeruginosa | 30 | 1 | 4 |

| Acinetobacter baumannii | 30 | 4 | 16 |

| Enterobacteriaceae | 716 | - | 0.03 - 1 |

Data compiled from multiple studies.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The following diagram outlines a typical workflow for determining the MIC of this compound using the broth microdilution method.

Detailed Methodology:

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in an appropriate solvent and sterilized. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain of interest is grown on an appropriate agar medium. A few colonies are used to prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Competitive PBP Binding Assay

This assay is used to determine the binding affinity of this compound for specific PBPs.

Detailed Methodology:

-

Preparation of Bacterial Membranes: The gram-negative bacterial strain is cultured to the mid-logarithmic phase. The cells are harvested, and the cell membranes, which contain the PBPs, are isolated by ultracentrifugation.

-

Competitive Binding: The isolated membranes are incubated with varying concentrations of this compound for a defined period.

-

Labeling of Unbound PBPs: A fluorescently labeled penicillin derivative, such as Bocillin FL, is added to the mixture. Bocillin FL binds to the active sites of any PBPs that are not already occupied by this compound.

-

Detection and Quantification: The membrane proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence imager to visualize the PBP bands labeled with Bocillin FL. The intensity of the fluorescence for each PBP band is quantified.

-

IC50 Determination: The 50% inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the binding of Bocillin FL to a specific PBP, is determined by plotting the fluorescence intensity against the this compound concentration.

Determination of β-Lactamase Kinetic Parameters

The kinetic parameters (kcat and Km) of β-lactamase-mediated hydrolysis of this compound can be determined using spectrophotometry.

Detailed Methodology:

-

Enzyme and Substrate Preparation: A purified β-lactamase solution of known concentration is prepared. A stock solution of this compound is also prepared.

-

Spectrophotometric Assay: The hydrolysis of this compound is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The reaction is initiated by adding the β-lactamase to a solution containing this compound at various concentrations.

-

Data Analysis: The initial rates of hydrolysis at different substrate concentrations are determined. These data are then fitted to the Michaelis-Menten equation to calculate the kinetic parameters, kcat (the turnover number) and Km (the Michaelis constant).

Conclusion

This compound's potent activity against a broad spectrum of gram-negative bacteria is a result of its efficient penetration of the outer membrane, high affinity for essential penicillin-binding proteins, and stability against a wide range of serine β-lactamases. While susceptible to metallo-β-lactamases, it exhibits a degree of stability compared to other carbapenems. This comprehensive technical guide provides valuable quantitative data and detailed experimental protocols to aid researchers and drug development professionals in further understanding and leveraging the properties of this important antibiotic.

References

- 1. Views PDF [idthai.org]

- 2. rombio.unibuc.ro [rombio.unibuc.ro]

- 3. Biochemical comparison of imipenem, meropenem and this compound: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of the new carbapenem this compound compared to imipenem, meropenem and other broad-spectrum beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and synthesis pathway of Biapenem

An In-depth Technical Guide to the Chemical Structure and Synthesis of Biapenem

Introduction

This compound is a parenteral carbapenem antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] Developed for treating severe and complex infections, this compound exhibits potent efficacy in cases of intra-abdominal, respiratory, and urinary tract infections, as well as septicemia.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2] A key advantage of this compound is its stability against most β-lactamases and human renal dehydropeptidase-I (DHP-I), which allows for its administration without a DHP-I inhibitor.[2][3]

Chemical Structure

This compound is a 1-β-methylcarbapenem antibiotic.[4] The introduction of a methyl group at the 1-β position of the carbapenem skeleton confers stability against hydrolysis by renal dehydropeptidase-I.[3] The chemical structure of this compound is characterized by a fused β-lactam and pyrroline ring system, with a 1-hydroxyethyl side chain and a pyrazolo[1,2-a][1][2][5]triazolium-6-ylthio substituent.[6]

Chemical Formula: C₁₅H₁₈N₄O₄S[7]

Molecular Weight: 350.39 g/mol [7]

CAS Registry Number: 120410-24-4[8]

IUPAC Name: (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1][2][5]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[6]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that typically involves the condensation of a carbapenem core with a side-chain precursor, followed by deprotection steps. One common industrial synthesis route starts from p-nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-2-[(diphenylphosphoryl)oxy]-1-methylcarbapen-2-em-3-carboxylate (a protected carbapenem core) and a mercapto-triazole side chain.[9] The key steps in this pathway are substitution, hydrogenation for deprotection, and cyclization.

The synthesis can be broadly outlined as follows:

-

Condensation: The protected carbapenem core is reacted with the sulfur-containing side chain, 4-mercapto-N,N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine, via a substitution reaction.[9]

-

Hydrogenation: The resulting intermediate undergoes hydrogenation to remove the protecting groups (p-nitrobenzyl) from the carboxyl group and the side chain.[9] This step is crucial and often performed using a palladium-on-carbon catalyst.[9]

-

Cyclization: Following deprotection, an intramolecular cyclization is induced to form the final pyrazolo[1,2-a][1][2][5]triazolium ring system of the this compound side chain.[9]

-

Purification: The final product is purified, often through crystallization, to yield this compound of high purity.[9]

Caption: A simplified workflow of the this compound synthesis pathway.

Experimental Protocols

The following are representative experimental protocols derived from patent literature for the synthesis of this compound.

Step 1: Hydrogenation and Cyclization[9]

-

Reaction Setup: A reaction kettle is charged with 100 mL of ethanol, followed by the addition of 2.10 g of N,N-dimethylformamide. To this solvent mixture, 12.09 g of the protected this compound intermediate (Compound III from the patent) is added.

-

Catalyst and Reagents: 1.21 g of 10% palladium on carbon and 2.41 g of 2,6-dimethylpyridine are added to the reaction mixture.

-

Hydrogenation: The reaction vessel is purged with nitrogen three times, followed by three purges with hydrogen. The reaction is then carried out under a hydrogen pressure of 0.4-0.6 MPa at a controlled temperature of 30-35 °C for 3 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the pressure is released, and the catalyst is recovered by suction filtration. The filtrate is transferred to a separate reaction bottle.

-

pH Adjustment and Cyclization: A 5% aqueous solution of sodium bicarbonate is added to the filtrate to adjust the pH to 7.0. The solution is then cooled to a temperature between -5 °C and 0 °C. To this cooled solution, 1.65 g of ethyl formamide hydrochloride and 3.11 g of potassium carbonate are added. The reaction is maintained at -5 °C to 0 °C for 20 minutes.

-

Crystallization and Isolation: After the cyclization reaction, the temperature is adjusted to 2-5 °C. A 10% aqueous solution of acetic acid is added to adjust the pH to 5.0. 100 mL of acetone is then added to induce crystallization, which is allowed to proceed for 2 hours at 2-5 °C. The resulting solid is collected by filtration.

-

Drying: The collected solid is dried under vacuum at 40 °C for 6 hours to yield this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound, including synthesis yields and its in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC).

| Parameter | Value | Reference |

| Synthesis Yield | 84.9% | [9] |

| Purity (HPLC) | 98.8% | [9] |

| Maximum Single Impurity | 0.57% | [9] |

| MIC₉₀ for Escherichia coli | ≤ 2 mg/L | [10] |

| MIC₉₀ for Klebsiella spp. | ≤ 2 mg/L | [10] |

| MIC₉₀ for Pseudomonas aeruginosa | 4 mg/L | [10] |

| MIC₉₀ for Bacteroides fragilis group | 0.5 mg/L | [10] |

| MIC₉₀ for Methicillin-susceptible Staphylococcus aureus | 0.06 mg/L | [10] |

| MIC₉₀ for Enterobacteriaceae species | 0.03 to 1 mg/L | [11] |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Conclusion

This compound is a potent carbapenem antibiotic with a well-defined chemical structure that contributes to its broad-spectrum activity and stability. The synthesis of this compound is a complex but well-established process, with various patented methods optimizing yield and purity for industrial production. Its excellent in vitro activity against a wide range of clinically relevant pathogens makes it a valuable therapeutic agent in the management of severe bacterial infections. The detailed understanding of its synthesis and chemical properties is crucial for its continued development and application in clinical settings.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacokinetics and Toxicity of Biapenem_Chemicalbook [chemicalbook.com]

- 4. This compound versus meropenem in the treatment of bacterial infections: a multicenter, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | C15H18N4O4S | CID 71339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. This compound [drugfuture.com]

- 9. CN110343122B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. Comparative in vitro activity of this compound, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of the new carbapenem this compound compared to imipenem, meropenem and other broad-spectrum beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental Odyssey of Biapenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapenem is a parenteral carbapenem antibiotic characterized by its broad spectrum of activity against Gram-positive and Gram-negative aerobes and anaerobes. Developed as a successor to earlier carbapenems, it possesses inherent stability to human renal dehydropeptidase-I (DHP-I), obviating the need for co-administration with a DHP-I inhibitor. This guide provides a comprehensive technical overview of the discovery, developmental history, mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical evaluation of this compound, intended for professionals in the field of drug development and infectious disease research.

Discovery and Developmental History

The journey of this compound began in the pursuit of carbapenems with improved properties over the first-generation agent, imipenem. Imipenem, while potent, is susceptible to hydrolysis by the renal enzyme DHP-I, necessitating co-administration with a DHP-I inhibitor like cilastatin.[1] The goal was to develop a carbapenem stable to DHP-I with a broad antibacterial spectrum.

This compound, initially designated as L-627 (and also as LJC 10627 and CLI 86815), was discovered and developed by Lederle Laboratories , a division of American Cyanamid .[2][3][4] Preclinical studies in the early 1990s demonstrated its potent in vitro activity and stability to DHP-I.[3]

The development of this compound continued through the 1990s, with Phase I clinical trials commencing to evaluate its safety and pharmacokinetic profile in healthy volunteers.[3] Following successful preclinical and early clinical development, this compound was submitted for marketing approval in Japan by Lederle Japan, a joint venture between American Cyanamid and Takeda.[2] Japan was the first country to approve this compound for clinical use in 2001 .[5][6] Subsequently, it has been approved and used in other Asian countries, including China and Thailand.[7]

Chemical Synthesis

The synthesis of this compound is a multi-step process. A common synthetic route involves the condensation of a protected carbapenem precursor, (1R, 5R, 6R)-2-(diphenylphosphoric acid)-6-[(1R)-1-hydroxyethyl]-1-methyl-1-carbapen-2-em-3-carboxylic acid p-nitrobenzyl ester (MAP), with 6,7-dihydro-6-mercapto-5H-pyrazolo[1,2-a][4][8]-triazole hydrochloride. This is followed by deprotection steps, such as catalytic hydrogenation, to yield the final this compound molecule.[9] The synthesis often involves techniques like 1,3-dipolar cycloaddition to construct the heterocyclic ring systems.[10]

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][11] The carbapenem structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This compound covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[8][12] This inactivation of PBPs leads to the disruption of cell wall integrity, resulting in cell lysis and bacterial death.[13] this compound has a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[8]

In Vitro Antibacterial Activity

This compound demonstrates a broad spectrum of in vitro activity against a wide range of clinically important pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically determined by broth microdilution or agar dilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

-

Method: Broth microdilution is a common method.

-

Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared.

-

Medium: Cation-adjusted Mueller-Hinton broth is generally used for non-fastidious bacteria.

-

Procedure: Serial twofold dilutions of this compound are prepared in microtiter plates. The bacterial inoculum is added to each well.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Endpoint: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Antibacterial Spectrum

The following table summarizes the in vitro activity of this compound against various bacterial isolates.

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Gram-Negative Aerobes | ||

| Escherichia coli | 0.06 | 0.125 |

| Klebsiella pneumoniae | 0.06 | 0.125 |

| Pseudomonas aeruginosa | 1 | 32 |

| Acinetobacter baumannii | 32 | 64 |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (MSSA) | ≤1 | ≤1 |

| Streptococcus pneumoniae | ≤0.06 | 0.125 |

| Anaerobes | ||

| Bacteroides fragilis group | 0.5 | 1 |

| Prevotella spp. | ≤0.25 | 0.25 |

| Fusobacterium nucleatum | ≤0.125 | 0.125 |

| Clostridium spp. | 0.03 | 8 |

Data compiled from multiple sources.

Pharmacokinetics

Experimental Protocol: Phase 1 Pharmacokinetic Study

Pharmacokinetic parameters of this compound have been evaluated in healthy adult volunteers in Phase 1, single- and multiple-ascending dose, randomized, placebo-controlled, double-blind studies.

-

Subjects: Healthy adult volunteers.

-

Design: Ascending single and multiple intravenous doses.

-

Drug Administration: this compound administered as an intravenous infusion over a specified period (e.g., 1 or 3 hours).

-

Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion. Urine samples are also collected.

-

Analysis: Plasma and urine concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, AUC, t1/2, and clearance.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult volunteers.

| Dose | Cmax (mg/L) | AUC (mg·h/L) | t1/2 (h) |

| Single Dose (3-hour infusion) | |||

| 250 mg | 5.43 ± 0.55 | 18.0 ± 1.58 | ~1.0-1.3 |

| 750 mg | Not specified | Not specified | 1.03 ± 0.03 |

| 1250 mg | 52.3 ± 18.2 | 150 ± 35.9 | 1.31 ± 0.31 |

| Multiple Dose (3-hour infusion, q8h) | |||

| 250 mg | 5.71 ± 0.89 | 18.4 ± 1.86 | 1.06 ± 0.07 |

| 1250 mg | 44.8 ± 9.08 | 151 ± 22.4 | 1.63 ± 0.16 |

Data from a Phase 1 study in healthy adult subjects.

Clinical Efficacy and Safety

This compound has been evaluated in numerous clinical trials for the treatment of various infections.

Experimental Protocol: Randomized Controlled Trial for Lower Respiratory Tract Infections

A multicenter, randomized, parallel-controlled clinical trial can be designed to compare the efficacy and safety of this compound with a comparator antibiotic (e.g., meropenem) in the treatment of bacterial lower respiratory tract infections (LRTIs).

-

Study Design: Prospective, multicenter, randomized, parallel-controlled.

-

Patient Population: Hospitalized adult patients with a diagnosis of bacterial LRTI (e.g., community-acquired pneumonia, hospital-acquired pneumonia).

-

Inclusion Criteria: May include age ≥ 18 years, clinical signs and symptoms of LRTI, and radiological evidence of pneumonia.[17][18]

-

Exclusion Criteria: May include known hypersensitivity to β-lactams, severe renal impairment, or infection with a known resistant pathogen.[18]

-

Randomization: Patients are randomly assigned to receive either this compound or the comparator antibiotic at a 1:1 ratio.

-

Treatment: this compound (e.g., 300 mg every 12 h) or meropenem (e.g., 500 mg every 8 h) administered by intravenous infusion for a specified duration (e.g., 7 to 14 days).

-

Primary Endpoint: Clinical success rate at the test-of-cure visit, defined as the resolution of baseline signs and symptoms of the infection.

-

Secondary Endpoints: Bacteriological eradication rate, incidence of adverse events, and all-cause mortality.

Clinical Efficacy Summary

The following table summarizes the clinical efficacy of this compound in comparative clinical trials.

| Indication | Comparator | This compound Clinical Efficacy | Comparator Clinical Efficacy |

| Lower Respiratory Tract Infections | Meropenem | 92.65% (63/68) | 92.54% (62/67) |

| Urinary Tract Infections | Meropenem | 96.88% (62/64) | 95.38% (62/65) |

| Complicated Intra-abdominal Infections | Imipenem/Cilastatin | 65.1% (28/43) | 67.5% (27/40) |

Data compiled from multicenter, randomized, controlled clinical trials.[19][20]

Safety and Tolerability

This compound is generally well-tolerated. The most common drug-related adverse reactions reported in clinical trials include rash (2.2%) and gastrointestinal distress (1.5%).[19]

Conclusion

This compound represents a significant advancement in the carbapenem class of antibiotics. Its discovery and development were driven by the need for a potent, broad-spectrum agent with stability against DHP-I. With a well-characterized mechanism of action, a favorable pharmacokinetic profile, and proven clinical efficacy and safety, this compound remains a valuable therapeutic option for the treatment of a variety of serious bacterial infections. This technical guide provides a core foundation for understanding the key developmental and scientific aspects of this compound for researchers and professionals in the pharmaceutical sciences.

References

- 1. Treatment of complicated intra-abdominal infections in the era of multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound American Cyanamid Co - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 study of L-627, this compound, a new parenteral carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 7. mdpi.com [mdpi.com]

- 8. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101121716A - Synthesis method for this compound - Google Patents [patents.google.com]

- 10. 1,3-Dipolar cycloaddition of a cyclic nitrone derived from 2-deoxy-D-ribose to α,β-unsaturated lactones: An entry to carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thesciencenotes.com [thesciencenotes.com]

- 12. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iacld.com [iacld.com]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. High heterogeneity in community-acquired pneumonia inclusion criteria: does this impact on the validity of the results of randomized controlled trials? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trial of short-course antimicrobial therapy for intraabdominal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Key Regulatory Review Systems for Pharmaceuticals in Japan [idec-inc.com]

In-Vitro Antibacterial Spectrum of Biapenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biapenem is a parenteral carbapenem antibiotic with a broad spectrum of in-vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species. Its stability against hydrolysis by human renal dehydropeptidase-I (DHP-I) obviates the need for co-administration with a DHP-I inhibitor. This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of this compound, detailing its activity through quantitative data, experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Data Presentation: In-Vitro Activity of this compound

The following tables summarize the in-vitro activity of this compound against a variety of clinically relevant bacterial isolates. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of the tested strains.

Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Staphylococcus aureus (Methicillin-susceptible) | - | - | - | - | |

| Streptococcus pneumoniae | - | - | - | - | |

| Streptococcus pyogenes | - | - | - | - | |

| Enterococcus faecalis | - | - | - | - | |

| Peptostreptococcus anaerobius | 10 | - | 0.5 | 8-16 | |

| Finegoldia magna | - | ≤0.5 (max) | - | ≤0.5 | |

| Parvimonas micra | - | ≤0.5 (max) | - | ≤0.5 | |

| Peptoniphilus harei | - | ≤0.5 (max) | - | ≤0.5 |

Data for some species were not available in a consolidated format in the searched literature.

Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Escherichia coli (ESBL-producing) | 30 | - | 0.125 | 0.25 | |

| Klebsiella pneumoniae (ESBL-producing) | 30 | - | 0.06 | 0.06 | |

| Pseudomonas aeruginosa | 30 | - | 1 | 32 | |

| Acinetobacter baumannii | 30 | - | 32 | 64 | |

| Enterobacteriaceae | - | - | 0.03-1 | - | |

| Bacteroides fragilis | 36 | - | - | 1 | |

| Bacteroides caccae | - | - | - | 0.5 | |

| Bacteroides thetaiotaomicron | - | - | - | 0.5 | |

| Bacteroides ovatus | - | - | - | 1 | |

| Bacteroides vulgatus | - | - | - | 1 | |

| Prevotella spp. | - | - | - | 0.25 | |

| Fusobacterium nucleatum | - | - | - | 0.125 | |

| Fusobacterium necrophorum | - | - | - | 0.125 | |

| Clostridium perfringens | - | - | - | 0.06 | |

| Clostridium difficile | - | - | - | 8 |

Experimental Protocols: Antimicrobial Susceptibility Testing

The in-vitro activity of this compound is determined using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves the use of multi-well microtiter plates containing serial dilutions of this compound in a liquid growth medium.

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, with the turbidity adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organisms.

-

Preparation of Antimicrobial-Containing Agar: A stock solution of this compound is prepared and added to molten Mueller-Hinton agar at various concentrations. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, similar to the broth microdilution method.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that prevents the growth of the bacteria on the agar surface.

Mandatory Visualization

Mechanism of Action of this compound

This compound, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). The inhibition of PBPs disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Biapenem

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biapenem is a parenteral carbapenem antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many species that produce β-lactamases.[1][2][3] Its structural features, particularly the 1β-methyl group, confer stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing complex relationships to support research and drug development efforts.

Mechanism of Action

Like other β-lactam antibiotics, this compound's bactericidal activity results from the inhibition of bacterial cell wall synthesis.[2][6][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][4][8] By inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.[2][4] this compound exhibits a strong affinity for PBP 2 in Escherichia coli and Pseudomonas aeruginosa, and PBP 1 in Staphylococcus aureus.[8]

Caption: Mechanism of action of this compound leading to bacterial cell death.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patient populations, demonstrating predictable and dose-proportional exposure.

Absorption and Distribution

Administered intravenously, this compound is widely distributed into various tissues and body fluids, including lung tissue, sputum, pleural effusion, and abdominal cavity fluid.[3][9]

| Parameter | Value | Population | Reference |

| Volume of Distribution at steady state (Vss) | 15.3 ± 4.69 L (1,000 mg dose) - 22.4 ± 8.55 L (250 mg dose) | Healthy Adult Subjects | [10] |

| Protein Binding | <4% - 7% | Healthy Volunteers | [5][11] |

| Bile/Plasma Ratio (AUC) | 0.30 - 0.38 | Patients with biliary drainage | [12] |

Metabolism and Excretion

This compound is primarily cleared from the body through urinary excretion.[13] Its stability to DHP-I means it is not significantly metabolized by this renal enzyme.[4][5]

| Parameter | Value | Population | Reference |

| Plasma Elimination Half-Life (t1/2) | ~1 hour | Healthy Volunteers | [5][10] |

| Plasma Clearance (CL) | 8.73 ± 1.99 L/h (1,000 mg dose) - 14.2 ± 1.22 L/h (250 mg dose) | Healthy Adult Subjects | [10] |

| Urinary Excretion (% of dose) | 14.2 ± 7.24% to 42.3 ± 8.33% (single dose) | Healthy Adult Subjects | [10] |

| Half-Life in End-Stage Renal Disease (without hemodialysis) | 4.35 ± 1.30 hours | ESRD Patients | [14][15] |

| Half-Life in End-Stage Renal Disease (with hemodialysis) | 1.16 ± 0.12 hours (during), 3.33 ± 0.91 hours (after) | ESRD Patients | [14][15] |

Pharmacodynamic Properties

The pharmacodynamic profile of this compound is characterized by its potent in vitro activity against a broad range of pathogens and a demonstrable post-antibiotic effect.

In Vitro Activity

This compound has demonstrated potent activity against numerous Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of isolates are summarized below for key pathogens.

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Escherichia coli | 0.06 | 0.125 | [16] |

| Klebsiella pneumoniae | 0.125 | 0.25 | [17] |

| Pseudomonas aeruginosa | 1 | 32 | [17] |

| Acinetobacter baumannii | 32 | 64 | [17] |

| Enterobacteriaceae (general) | - | 0.03 - 1 | [1] |

| Bacteroides fragilis group | - | 0.25 - 0.5 | [1][18] |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | - | 0.06 | [18] |

Post-Antibiotic Effect (PAE)

This compound exhibits a post-antibiotic effect, which is the suppression of bacterial growth after limited exposure to the antibiotic.[19][20] This effect is more pronounced against Gram-positive organisms (0.4-2.2 hours) and variable against Gram-negative organisms (0.0 to 1.4 hours).[19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard agar dilution method is commonly employed to determine the MIC of this compound against various bacterial isolates.[18]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Pharmacokinetic Analysis in Human Subjects

Pharmacokinetic parameters of this compound are typically determined in healthy volunteers or patient populations through clinical studies.

Caption: Workflow for a clinical pharmacokinetic study of this compound.

Comparative Analysis with Other Carbapenems

This compound's activity is often compared to other carbapenems like imipenem and meropenem.

Caption: Comparative profile of this compound, Imipenem, and Meropenem.

Conclusion

This compound is a potent carbapenem antibiotic with a favorable pharmacokinetic and pharmacodynamic profile. Its broad spectrum of activity, stability to DHP-I, and good tissue penetration make it an important therapeutic option for a variety of serious bacterial infections. This guide provides a foundational understanding of its properties to aid in further research and clinical application.

References

- 1. Antimicrobial activity of the new carbapenem this compound compared to imipenem, meropenem and other broad-spectrum beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Pharmacokinetics and Toxicity of Biapenem_Chemicalbook [chemicalbook.com]

- 6. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Biochemical comparison of imipenem, meropenem and this compound: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the Pharmacodynamics of this compound in Bronchial Epithelial Lining Fluid in Healthy Volunteers Given Half-Hour and Three-Hour Intravenous Infusions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics of Meropenem and this compound in Bile and Dosing Considerations for Biliary Tract Infections Based on Site-Specific Pharmacodynamic Target Attainment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Safety of a New Parenteral Carbapenem Antibiotic, this compound (L-627), in Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of a parenteral carbapenem, this compound, in patients with end-stage renal disease and influence of haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. In vitro activity of this compound and other carbapenems against Russian clinical isolates of Pseudomonas aeruginosa, Acinetobacter spp., and Enterobacterales | CMAC [cmac-journal.ru]

- 17. Views PDF [idthai.org]

- 18. Comparative in vitro activity of this compound, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Post-antibiotic effect of FK-037 and this compound tested against five bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.aston.ac.uk [research.aston.ac.uk]

An In-depth Technical Guide to the Molecular Binding Targets of Biapenem in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the molecular binding targets of this compound, presenting quantitative binding data, detailed experimental protocols for target identification and characterization, and visualizations of the key cellular pathways affected by its mechanism of action. Understanding the specific interactions between this compound and its PBP targets is crucial for optimizing its clinical use, overcoming resistance mechanisms, and guiding the development of novel antibacterial agents.

Introduction

This compound, a member of the carbapenem class of β-lactam antibiotics, is characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a pathway critical for bacterial viability and integrity.[2] The primary molecular targets of all β-lactam antibiotics are the penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases that catalyze the final steps of peptidoglycan synthesis.[3][4] By forming a stable acyl-enzyme complex with the active site serine of PBPs, this compound effectively blocks their enzymatic activity, leading to a weakened cell wall and subsequent cell lysis.[2] This guide delves into the specifics of this compound's interactions with its PBP targets across various bacterial species.

Molecular Binding Targets of this compound

The binding affinity of this compound to different PBPs varies among bacterial species, which contributes to its spectrum of activity. Generally, carbapenems, including this compound, exhibit a high affinity for multiple essential PBPs, which is a key factor in their potent bactericidal activity.[5]

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity of this compound to specific PBPs in key bacterial pathogens. The 50% inhibitory concentration (IC50) is a common measure of the potency of an inhibitor, representing the concentration of the drug required to inhibit 50% of the target enzyme's activity. The minimum inhibitory concentration (MIC90) represents the minimum concentration of the antibiotic required to inhibit the growth of 90% of a panel of bacterial isolates.

Table 1: IC50 Values of this compound for Penicillin-Binding Proteins (PBPs) in Klebsiella pneumoniae

| PBP Target | IC50 (mg/L) |

| PBP1a/1b | 0.06 |

| PBP2 | <0.0075 |

| PBP3 | 0.12 |

| PBP4 | <0.0075 |

| PBP5/6 | 0.5 |

Data sourced from a study on PBP occupancy patterns in K. pneumoniae.[6]

Table 2: MIC90 Values of this compound Against Various Bacterial Species

| Bacterial Species | MIC90 (mg/L) |

| Enterobacteriaceae | 0.03 - 1 |

| Pseudomonas aeruginosa | 1 |

| Anaerobic Bacteria (including Bacteroides fragilis) | 0.25 |

Data sourced from a comparative in vitro activity study.[1]

Qualitative Binding Affinity

In addition to quantitative data, several studies have described the qualitative binding profile of this compound:

-

Escherichia coli : this compound demonstrates a strong affinity for PBP2 and PBP4, and also binds effectively to PBP1a.[7]

-

Pseudomonas aeruginosa : Similar to its activity in E. coli, this compound binds most strongly to PBP2. It also shows a good affinity for PBP1b.[7]

-

Staphylococcus aureus : In this Gram-positive bacterium, this compound's primary target is PBP1.[7]

-

Streptococcus pneumoniae : Crystal structure analysis has revealed that this compound forms complexes with PBP1A and PBP2X.[8]

Signaling Pathways and Downstream Effects of PBP Inhibition

The inhibition of PBPs by this compound does not merely halt cell wall synthesis; it triggers a cascade of downstream cellular events and stress responses.

Futile Cycle of Cell Wall Synthesis and Degradation

Recent research has shown that β-lactam antibiotics, including carbapenems, can induce a toxic malfunctioning of the cell wall synthesis machinery.[9] Instead of simply blocking peptidoglycan synthesis, the inhibition of transpeptidase activity by this compound can lead to a futile cycle where the cell continues to synthesize and immediately degrade nascent peptidoglycan. This process is energetically costly and contributes significantly to the antibiotic's lethal effect.[9]

Futile cycle of peptidoglycan synthesis and degradation induced by PBP inhibition.

Envelope Stress Response

Damage to the bacterial cell wall is a significant stressor that activates various envelope stress response (ESR) systems.[10] In Gram-negative bacteria like E. coli, the Cpx and Rcs two-component systems are key players in sensing and responding to perturbations in the cell envelope.[10] PBP inhibition can lead to the accumulation of peptidoglycan fragments or aberrant cell wall structures that are sensed by these systems, triggering a transcriptional response aimed at mitigating the damage.[10]

Experimental Protocols

The characterization of this compound's binding to PBPs relies on a variety of biochemical and microbiological techniques. Below are detailed methodologies for key experiments.

Competitive PBP Binding Assay with Fluorescent Penicillin

This assay is a common method to determine the affinity of an unlabeled β-lactam, such as this compound, for PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to the active site of PBPs.

Materials:

-

Bacterial strain of interest

-

This compound

-

Bocillin-FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Protocol:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in lysis buffer and lyse them using sonication or a French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane fraction in PBS.

-

-

Competitive Binding Reaction:

-

Prepare a series of dilutions of this compound.

-

In separate tubes, incubate a fixed amount of the bacterial membrane preparation with the different concentrations of this compound for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). Include a control with no this compound.

-

Add a fixed concentration of Bocillin-FL to each tube and incubate for a further period (e.g., 10 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of Bocillin-FL binding against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the fluorescence signal.

-

Experimental workflow for a competitive PBP binding assay.

Conclusion

This compound's potent bactericidal activity is a direct result of its high affinity for and subsequent inactivation of multiple essential penicillin-binding proteins in a wide range of bacterial pathogens. This in-depth guide has provided a summary of the known molecular binding targets of this compound, presenting both quantitative and qualitative data on its PBP interactions. The detailed experimental protocols and workflow visualizations offer a practical framework for researchers in the field of antibiotic development. A thorough understanding of the molecular interactions between this compound and its targets, as well as the downstream cellular consequences, is paramount for combating the growing threat of antibiotic resistance and for the rational design of future antimicrobial therapies. Further research to expand the quantitative binding data across a broader array of clinically relevant bacteria will continue to refine our understanding of this important carbapenem antibiotic.

References

- 1. Antimicrobial activity of the new carbapenem this compound compared to imipenem, meropenem and other broad-spectrum beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are PBP1b inhibitors and how do they work? [synapse.patsnap.com]

- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aac.asm.org [aac.asm.org]

- 7. Biochemical comparison of imipenem, meropenem and this compound: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan [frontiersin.org]

Biapenem's Interaction with Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This technical guide provides an in-depth analysis of the molecular interactions between this compound and its primary targets, the penicillin-binding proteins (PBPs). It includes a summary of quantitative data on its binding affinities and antimicrobial efficacy, detailed experimental protocols for key assays, and visualizations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antimicrobial resistance and the development of new therapeutic agents.

Introduction

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. The biosynthesis of peptidoglycan is a complex process catalyzed by a series of enzymes, with the final steps of cross-linking being mediated by penicillin-binding proteins (PBPs). This compound, a member of the carbapenem class of β-lactam antibiotics, effectively inhibits these crucial enzymes, leading to compromised cell wall integrity and subsequent bacterial cell death.[1][2] Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria.[3][4][5]

Mechanism of Action: Targeting Penicillin-Binding Proteins

The primary mechanism of action of this compound involves the acylation of the active site serine residue of PBPs. This covalent modification inactivates the transpeptidase and carboxypeptidase functions of these enzymes, thereby inhibiting the cross-linking of peptidoglycan strands.[2] This disruption of cell wall synthesis triggers a cascade of events leading to cell lysis and bacterial death.

This compound exhibits a strong affinity for multiple essential PBPs in various bacterial species. In Escherichia coli and Pseudomonas aeruginosa, it binds most strongly to PBP 2.[5] In Staphylococcus aureus, its primary target is PBP 1.[5] Furthermore, this compound shows a strong affinity for PBP 1a of E. coli and PBP 1b of P. aeruginosa.[5] This ability to target multiple PBPs contributes to its potent bactericidal activity.

Quantitative Data: PBP Binding Affinity and Antimicrobial Activity

The efficacy of this compound is quantified by its binding affinity to various PBPs, typically expressed as the 50% inhibitory concentration (IC50), and its antimicrobial activity, measured as the minimum inhibitory concentration (MIC) required to inhibit the visible growth of bacteria.

Penicillin-Binding Protein (PBP) Binding Affinity

While specific IC50 values for this compound against PBPs in many common pathogens are not extensively reported in publicly available literature, comparative studies and data from specific species provide valuable insights.

Table 1: IC50 (µg/mL) of this compound and Other Carbapenems Against PBPs of Klebsiella pneumoniae [6]

| PBP Target | This compound | Doripenem | Imipenem | Meropenem |

| PBP1a/1b | >0.5 | 0.03 | 0.03 | 0.12 |

| PBP2 | <0.0075 | <0.0075 | <0.0075 | <0.0075 |

| PBP3 | 0.12 | 0.06 | 0.12 | 0.06 |

| PBP4 | <0.0075 | <0.0075 | <0.0075 | <0.0075 |

| PBP5/6 | >0.5 | 0.06 | 0.015 | 0.12 |

Note: Data presented for K. pneumoniae ATCC 43816. Lower IC50 values indicate higher binding affinity.

Qualitative studies have demonstrated that this compound has a strong binding affinity for PBP4 in P. aeruginosa, followed by PBP 2, 1A, 3, and 1B.[7]

Minimum Inhibitory Concentration (MIC)

The MIC of this compound has been determined against a wide range of clinical isolates. The following tables summarize the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: this compound MIC50 and MIC90 (µg/mL) Against Gram-Negative Bacteria

| Organism | MIC50 | MIC90 | Reference(s) |

| Enterobacteriaceae | - | 0.03 - 1 | [3] |

| Escherichia coli | - | ≤2 | [1] |

| Klebsiella pneumoniae | 4 | - | [8] |

| Klebsiella spp. | - | ≤2 | [1] |

| Pseudomonas aeruginosa | - | 1 | [3] |

| Pseudomonas aeruginosa | - | 4 | [1] |

| Acinetobacter baumannii | <0.03 | 0.25 | [9] |

| Bacteroides fragilis group | - | 0.25 | [3] |

| Bacteroides fragilis group | - | 0.5 | [1] |

Table 3: this compound MIC50 and MIC90 (µg/mL) Against Gram-Positive Bacteria

| Organism | MIC50 | MIC90 | Reference(s) |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | - | 0.06 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][10][11][12][13]

-

Preparation of this compound Stock Solution: Aseptically prepare a stock solution of this compound of known concentration in an appropriate sterile solvent.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh (18-24 hour) culture on a non-selective agar plate. Suspend colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate (containing the serially diluted this compound) with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

PBP Binding Affinity Assay using Fluorescent Penicillin (Bocillin-FL)

This competitive binding assay is used to determine the IC50 of this compound for specific PBPs.

-

Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to mid-logarithmic phase. Harvest the cells by centrifugation and wash with an appropriate buffer. Lyse the cells (e.g., by sonication or French press) and isolate the cell membranes by ultracentrifugation.

-

Competitive Binding: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared cell membranes with varying concentrations of this compound for a predetermined time to allow for binding to the PBPs.

-

Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin-FL (a fluorescent penicillin derivative) to each tube and incubate to label the PBPs that are not bound by this compound.

-

Termination of Reaction: Stop the labeling reaction by adding a saturating concentration of a non-fluorescent penicillin or by adding SDS-PAGE sample buffer.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][15][16][17]

-

Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Densitometry and IC50 Calculation: Quantify the fluorescence intensity of each PBP band using densitometry software. The IC50 is the concentration of this compound that results in a 50% reduction in the fluorescence signal compared to the control (no this compound).

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, which can compromise its clinical efficacy.

-

Enzymatic Degradation: The production of carbapenemases, a class of β-lactamases, is a major mechanism of resistance. These enzymes can hydrolyze the β-lactam ring of this compound, rendering it inactive.

-

Reduced Permeability: In Gram-negative bacteria, the entry of this compound into the periplasmic space is mediated by outer membrane porin channels, such as OprD in P. aeruginosa.[18] Downregulation or mutations in these porins can significantly reduce the intracellular concentration of the drug, leading to resistance.

-

Efflux Pumps: Active efflux systems can pump this compound out of the bacterial cell, preventing it from reaching its PBP targets.

Conclusion

This compound remains a potent antimicrobial agent due to its high affinity for essential PBPs and its broad spectrum of activity. A thorough understanding of its mechanism of action, coupled with quantitative data on its efficacy and detailed knowledge of resistance mechanisms, is crucial for its effective clinical use and for the development of next-generation carbapenems. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing detailed methodologies for further investigation into the intricate interactions between this compound and the bacterial cell wall synthesis machinery.

References

- 1. Comparative in vitro activity of this compound, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Antimicrobial activity of the new carbapenem this compound compared to imipenem, meropenem and other broad-spectrum beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound against clinical isolates of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical comparison of imipenem, meropenem and this compound: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound Activity Against Meropenem-Resistant Klebsiella pneumoniae and Pseudomonas aeruginosa | Gordina | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 9. This compound versus meropenem in the treatment of bacterial infections: a multicenter, randomized, controlled clinical trial - Indian Journal of Medical Research [ijmr.org.in]

- 10. journals.asm.org [journals.asm.org]

- 11. EUCAST: MIC Determination [eucast.org]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. researchgate.net [researchgate.net]

- 14. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]

- 15. SDS-PAGE Protocol | Rockland [rockland.com]

- 16. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. Protein analysis SDS PAGE [qiagen.com]

- 18. In-vitro activity of this compound, compared with imipenem and meropenem, against Pseudomonas aeruginosa strains and mutants with known resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Foundational Research of Biapenem's C2 Side Chain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding the C2 side chain of Biapenem, a broad-spectrum carbapenem antibiotic. We will explore its unique structure, the pivotal role it plays in the drug's mechanism of action, its structure-activity relationship, and its impact on antibacterial efficacy and stability. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating complex relationships through diagrams.

Introduction to this compound and its C2 Side Chain

This compound is a parenteral carbapenem antibiotic renowned for its wide-ranging antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] A key feature contributing to its potent activity and stability is its unique C2 side chain, a σ-symmetric (6,7-dihydro-5H-pyrazolo[1,2-a][1][2][3]triazolium-6-yl)thio group.[1] This distinct chemical moiety is central to this compound's interaction with its bacterial targets and its resistance to degradation by certain bacterial enzymes. The presence of a quaternary ammonium cation center in the side chain is crucial for its permeability across the outer membrane of bacteria like Pseudomonas aeruginosa.[4]

Mechanism of Action: The Role of the C2 Side Chain in PBP Inhibition

Like all β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[5] It achieves this by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] The C2 side chain of this compound plays a critical role in its high-affinity binding to these proteins.

Crystal structure analyses of this compound complexed with PBPs from Streptococcus pneumoniae (PBP 2X and PBP 1A) have revealed that the C2 side chain engages in crucial hydrophobic interactions with conserved tryptophan (Trp) and threonine (Thr) residues within the active site of these enzymes.[1] Specifically, these interactions occur with Trp374 and Thr526 in PBP 2X, and Trp411 and Thr543 in PBP 1A.[1] These hydrophobic interactions are a common feature among carbapenems and are vital for the effective binding and subsequent inactivation of PBPs.[1]

Below is a diagram illustrating the mechanism of PBP inhibition by this compound, highlighting the role of the C2 side chain.

Structure-Activity Relationship (SAR)

The structure of the C2 side chain is a critical determinant of a carbapenem's antibacterial spectrum and potency. Structure-activity relationship studies have shown that modifications to this side chain can significantly impact efficacy against different bacterial species.

For instance, the basicity of the C2 side chain influences activity against Haemophilus influenzae. Carbapenems with strongly basic C2 side chains, such as imipenem, exhibit lower activity against this bacterium compared to those with weakly basic or neutral side chains like meropenem.[2] this compound's unique bicyclic triazolium system contributes to its broad spectrum of activity.[4][7]

The logical flow of SAR studies for this compound's C2 side chain can be visualized as follows:

Quantitative Data on this compound's Activity and Stability

The following tables summarize key quantitative data regarding this compound's antibacterial activity and its stability against enzymatic degradation.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Varies by strain | [8] |

| Pseudomonas aeruginosa | Varies by strain | [4][8] |

| Staphylococcus aureus | Varies by strain | [8] |

| Haemophilus influenzae | Varies by strain | [2] |

| Anaerobic bacteria | Generally potent | [4] |

Note: Specific MIC values are highly dependent on the bacterial strain and the testing methodology.

Table 2: Stability of Carbapenems against Hydrolysis by Renal Dehydropeptidase-I (DHP-I).

| Carbapenem | Residual Activity (%) after 4h incubation with human DHP-I | Reference |

| This compound (LJC 10627) | 95.6 | [9] |

| Meropenem | 28.7 | [9] |

| Panipenem | 4.3 | [9] |

| Imipenem | 0.1 | [9] |

Table 3: Binding Affinity of Carbapenems to Penicillin-Binding Proteins (PBPs).

| Carbapenem | Target PBP(s) with Strongest Affinity | Bacterial Species | Reference |

| This compound | PBP 2, PBP 1a | Escherichia coli | [8] |

| This compound | PBP 2, PBP 1b | Pseudomonas aeruginosa | [8] |

| This compound | PBP 1 | Staphylococcus aureus | [8] |

| Imipenem | PBP 2 | E. coli, P. aeruginosa | [8] |

| Meropenem | PBP 2 | E. coli, P. aeruginosa | [8] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the foundational research of this compound.

Synthesis of this compound's C2 Side Chain Intermediate

The synthesis of the key intermediate for this compound's C2 side chain, 6,7-dihydro-6-mercapto-5H-pyrazolo[1,2-a][1][2][3]triazole hydrochloride, can be achieved through various synthetic routes. One described method involves a multi-step synthesis starting from hydrazine hydrate and ethyl formate. The general steps are outlined in a patent and involve the formation of diformyl hydrazine, followed by a series of reactions including allylation, bromination, cyclization, thioacetylation, hydrolysis, oxidation, and final cyclization and reduction steps.[10] Due to the complexity and proprietary nature of specific industrial syntheses, a detailed, reproducible protocol from publicly available literature is challenging to consolidate. However, a generalized workflow is presented below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution of Antibiotic: this compound is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

PBP Binding Assay

The affinity of this compound for various PBPs can be assessed using a competitive binding assay.

Protocol:

-

Preparation of Bacterial Membranes: Bacterial cells are lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.

-

Competitive Inhibition: The membrane preparations are incubated with various concentrations of this compound.

-

Labeling with Fluorescent Penicillin: A fluorescently labeled penicillin derivative (e.g., Bocillin-FL) is added to the mixture. This label will bind to any PBPs that have not been inhibited by this compound.[11]

-